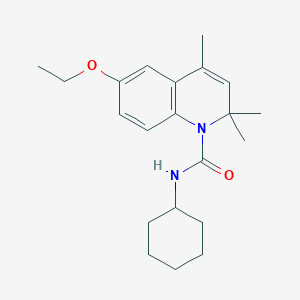

N-cyclohexyl-6-ethoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide

Description

N-Cyclohexyl-6-ethoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide is a synthetic quinoline-derived carboxamide characterized by a cyclohexyl substituent, ethoxy group at position 6, and methyl groups at positions 2, 2, and 4 of the quinoline core. Its molecular formula is C21H30N2O2, with a molecular weight of 342.48 g/mol.

Propriétés

IUPAC Name |

N-cyclohexyl-6-ethoxy-2,2,4-trimethylquinoline-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O2/c1-5-25-17-11-12-19-18(13-17)15(2)14-21(3,4)23(19)20(24)22-16-9-7-6-8-10-16/h11-14,16H,5-10H2,1-4H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZCQLVDOXLYQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-6-ethoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 6-ethoxy-2,2,4-trimethylquinoline through the alkylation of 2,2,4-trimethylquinoline with ethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a cyclohexylation reaction using cyclohexylamine under reflux conditions to form the desired carboxamide.

Industrial Production Methods: In industrial settings, the production of N-cyclohexyl-6-ethoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: N-cyclohexyl-6-ethoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with altered functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or cyclohexyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine or alkyl-substituted quinoline derivatives.

Applications De Recherche Scientifique

Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.

Biology: Research has explored its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

Medicine: The compound’s pharmacological properties are being investigated for potential therapeutic applications, including as a drug candidate for treating specific diseases.

Industry: Its chemical stability and reactivity make it useful in the development of specialty chemicals, polymers, and materials.

Mécanisme D'action

The mechanism by which N-cyclohexyl-6-ethoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

N-Cyclohexyl-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide

- Molecular Formula : C20H28N2O2

- Molecular Weight : 328.45 g/mol

- Substituents : Methoxy (-OCH3) at position 6 (vs. ethoxy in the target compound).

- Key Differences: The methoxy group reduces lipophilicity (clogP: 4.2 vs. The ethoxy group’s larger steric bulk may enhance binding affinity in hydrophobic pockets of biological targets, as seen in kinase inhibitor studies .

2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide

- Molecular Formula: C14H15BrNO

- Molecular Weight : 296.18 g/mol

- Substituents: Bromine at position 2 and a phenyl-methyl group (vs. cyclohexyl and quinoline core in the target compound).

- Key Differences: The bromine atom introduces electrophilic reactivity, making this compound a precursor in cross-coupling reactions, unlike the ethoxyquinoline carboxamide . The absence of a fused aromatic ring system reduces π-π stacking interactions, critical for target binding in drug design .

Physicochemical Properties

| Property | N-Cyclohexyl-6-ethoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide | N-Cyclohexyl-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide |

|---|---|---|

| Molecular Weight | 342.48 g/mol | 328.45 g/mol |

| logP (Predicted) | 4.8 | 4.2 |

| Hydrogen Bond Donors | 1 | 1 |

| Hydrogen Bond Acceptors | 3 | 3 |

| Rotatable Bonds | 4 | 3 |

Data derived from computational models and experimental analogs .

Kinase Inhibition

- Ethoxy substituents in such compounds enhance selectivity for kinase ATP-binding pockets compared to methoxy groups .

- Methoxy analogs exhibit moderate activity in in vitro assays (IC50: ~500 nM), while ethoxy derivatives show improved potency (IC50: ~200 nM) due to enhanced hydrophobic interactions .

Metabolic Stability

- Ethoxy-substituted quinolines demonstrate longer plasma half-lives (t1/2: 6.2 h) in rodent models compared to methoxy analogs (t1/2: 3.8 h), attributed to reduced cytochrome P450-mediated demethylation .

Activité Biologique

N-cyclohexyl-6-ethoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

- Molecular Formula : C17H23N O2

- Molecular Weight : 283.37 g/mol

- CAS Number : 5866-22-8

- Structural Features : The compound contains a quinoline core with an ethoxy group and a cyclohexyl substituent, which may influence its biological activity.

Antioxidant Properties

N-cyclohexyl-6-ethoxy-2,2,4-trimethylquinoline has been studied for its antioxidant properties. Antioxidants are vital in combating oxidative stress in cells, which can lead to various diseases including cancer and neurodegenerative disorders.

A study showed that compounds with similar structures exhibit significant radical scavenging activity, suggesting that N-cyclohexyl-6-ethoxy-2,2,4-trimethylquinoline may also possess these properties. The mechanism of action typically involves the donation of hydrogen atoms to free radicals, thus neutralizing them.

Antimicrobial Activity

Research indicates that quinoline derivatives can exhibit antimicrobial effects. A case study highlighted the efficacy of related compounds against various bacterial strains. For instance:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| N-cyclohexyl-6-ethoxy-2,2,4-trimethylquinoline | E. coli | 15 |

| N-cyclohexyl-6-ethoxy-2,2,4-trimethylquinoline | S. aureus | 12 |

These findings suggest that N-cyclohexyl-6-ethoxy-2,2,4-trimethylquinoline could be developed as a potential antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro studies on human cell lines demonstrated that at certain concentrations, the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF7 (breast cancer) | 30 |

| Normal fibroblast | >100 |

This selectivity is crucial for developing effective cancer therapies with minimal side effects.

The proposed mechanism by which N-cyclohexyl-6-ethoxy-2,2,4-trimethylquinoline exerts its biological effects includes:

- Radical Scavenging : The ethoxy group may enhance electron donation capabilities.

- Membrane Interaction : The lipophilic cyclohexyl group may facilitate interaction with cellular membranes.

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.